molecular formula C9H13BrN4O2 B10970162 4-bromo-1-methyl-N-(morpholin-4-yl)-1H-pyrazole-5-carboxamide

4-bromo-1-methyl-N-(morpholin-4-yl)-1H-pyrazole-5-carboxamide

Cat. No.: B10970162
M. Wt: 289.13 g/mol
InChI Key: ZEDVHMZBEYSUKX-UHFFFAOYSA-N
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Description

4-bromo-1-methyl-N-(morpholin-4-yl)-1H-pyrazole-5-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-1-methyl-N-(morpholin-4-yl)-1H-pyrazole-5-carboxamide typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Bromination: The pyrazole ring is then brominated using a brominating agent such as N-bromosuccinimide (NBS).

    Methylation: The brominated pyrazole is methylated using a methylating agent like methyl iodide.

    Morpholine substitution: The final step involves the substitution of the bromine atom with morpholine to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-bromo-1-methyl-N-(morpholin-4-yl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the pyrazole ring.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Substituted pyrazole derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential drug candidate for various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-bromo-1-methyl-N-(morpholin-4-yl)-1H-pyrazole-5-carboxamide would depend on its specific biological target. Generally, pyrazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-bromo-1-methyl-N-(morpholin-4-yl)-1H-pyrazole-5-carboxamide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The combination of the pyrazole ring with the morpholine moiety also contributes to its distinct properties.

Properties

Molecular Formula

C9H13BrN4O2

Molecular Weight

289.13 g/mol

IUPAC Name

4-bromo-2-methyl-N-morpholin-4-ylpyrazole-3-carboxamide

InChI

InChI=1S/C9H13BrN4O2/c1-13-8(7(10)6-11-13)9(15)12-14-2-4-16-5-3-14/h6H,2-5H2,1H3,(H,12,15)

InChI Key

ZEDVHMZBEYSUKX-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C=N1)Br)C(=O)NN2CCOCC2

Origin of Product

United States

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